Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro-
Description
This compound (CAS EC: 256-634-5) is a benzoic acid derivative featuring a sulfonamide group at position 5 and a chlorine substituent at position 2. The sulfonamide moiety is further substituted with a 2-carboxyphenyl group, introducing dual carboxylic acid functionalities.
Properties
CAS No. |
91-36-1 |
|---|---|
Molecular Formula |
C14H10ClNO6S |
Molecular Weight |
355.8 g/mol |
IUPAC Name |
5-[(2-carboxyphenyl)sulfamoyl]-2-chlorobenzoic acid |
InChI |
InChI=1S/C14H10ClNO6S/c15-11-6-5-8(7-10(11)14(19)20)23(21,22)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
InChI Key |
XYUBQRPKIVSWKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- typically involves multi-step organic reactions. One common method includes the sulfonation of 2-chlorobenzoic acid followed by the introduction of the carboxyphenylamino group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired substitution and functionalization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of the chlorine atom or the reduction of the sulfonamide group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which benzoic acid, 5-[[(2-carboxyphenyl)amino]sulfonyl]-2-chloro- exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites, while the carboxyphenyl group may enhance binding affinity through π-π interactions. The chlorine atom can also participate in halogen bonding, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Structural Variations and Substituent Analysis
The following table summarizes key structural differences and similarities:
Physicochemical Properties
- Solubility: The target compound’s dual carboxylic acids (pKa ~2–3) increase water solubility compared to analogs with non-polar substituents (e.g., isopropyl in ) .
- pKa : The 2-carboxyphenyl group lowers the pKa (~2.61 predicted for analogs), enhancing ionization at physiological pH .
- Thermal Stability : Higher molecular weight compounds (e.g., ) exhibit elevated boiling points (>700°C) due to increased van der Waals interactions .
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